4-Methoxybiphenyl

Beschreibung

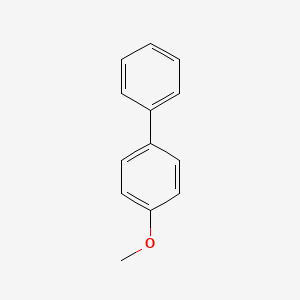

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDYQUZYHZWTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060620 | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

157 °C AT 10 MM HG | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ETHANOL | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0278 AT 100 °C/4 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000799 [mmHg] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM ALCOHOL | |

CAS No. |

613-37-6 | |

| Record name | 4-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036WEA2OUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Methoxybiphenyl: A Comprehensive Technical Guide

CAS Number: 613-37-6

This technical guide provides an in-depth overview of 4-Methoxybiphenyl, a versatile aromatic ether with significant applications in scientific research and industrial synthesis. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, details established synthesis protocols, and explores its metabolic fate.

Core Properties and Data

This compound, also known as 4-phenylanisole, is a solid organic compound at room temperature.[1] Its core physical and chemical characteristics are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 613-37-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂O | [1][2][4] |

| Molecular Weight | 184.23 g/mol | [1][3] |

| Appearance | White to off-white or pale cream powder, crystals, or chunks. | [1][5] |

| Melting Point | 86-90 °C | [1][5][6] |

| Boiling Point | 157 °C at 10 mmHg | [1] |

| Solubility | Partly miscible in water. | [7] |

| Synonyms | 4-Phenylanisole, 4-Methoxy-1,1'-biphenyl | [1][3][4] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Two prominent and well-documented methods are detailed below, offering flexibility in precursor selection and reaction conditions.

Williamson Ether Synthesis from 4-Phenylphenol

This classical approach involves the methylation of 4-phenylphenol.

Experimental Protocol:

A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide (B78521), 200 ml of methanol (B129727), and 20 ml of water is heated.[7] To this stirred mixture at 50°C, 28 g of dimethyl sulfate (B86663) is added dropwise.[7] After one hour, 20 ml of 10N sodium hydroxide is added, and stirring is continued for an additional two hours.[7] Upon cooling the reaction mixture to room temperature, crystals of this compound precipitate. The product is then collected and washed several times with water and methanol to yield approximately 30 g of the desired compound.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

A modern and highly efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol:

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 4-bromoanisole (B123540) (1.0 equivalent), phenylboronic acid (1.5 equivalents), and a suitable base such as sodium hydroxide (2.0 equivalents) are combined.[1][3] A palladium catalyst, for instance, a heterogeneous Pd/MN100 catalyst (0.5-1.5 mol%), is added.[3] The flask is then made inert by evacuating and backfilling with nitrogen or argon.[1] A degassed solvent system, typically a mixture of ethanol (B145695) and water, is added.[1][3] The reaction mixture is heated to a temperature between 50 and 75°C and stirred for a period ranging from 10 minutes to one hour.[3]

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.[1]

Visualizing the Synthesis Workflow

The general workflow for the Suzuki-Miyaura synthesis of this compound is depicted in the following diagram:

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformation primarily in the liver. The metabolism is mediated by the cytochrome P450 monooxygenase system.[2] The methoxy (B1213986) group is cleaved in a process known as O-demethylation to yield 4-hydroxybiphenyl.[2] This phenolic metabolite is then conjugated with either a glucuronide or a sulfate group to increase its water solubility and facilitate its excretion from the body.[4]

The metabolic pathway of this compound is illustrated below:

Applications and Research Interest

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[5][8] Its applications span several industries:

-

Pharmaceuticals and Agrochemicals: It is a building block in the development of new drugs and crop protection agents.[5]

-

Material Science: The biphenyl (B1667301) structure is a core component in the synthesis of liquid crystals for displays (LCDs) and advanced polymers.[5]

-

Research Chemical: It is utilized in studies of photochemical reactions and as a standard in analytical methods.[5]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[3][7] It should be used in a well-ventilated area.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2580107C1 - Method of producing this compound by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 4. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 4-Methoxybiphenyl

This technical guide provides a comprehensive overview of 4-Methoxybiphenyl, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound, also known as 4-phenylanisole, is a key aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its biphenyl (B1667301) structure is a common scaffold in many biologically active molecules and liquid crystals.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the tables below for quick reference.

Table 1: Molecular Identifiers and Weights

| Identifier | Value | Reference |

| Molecular Formula | C₁₃H₁₂O | [3][4][5] |

| Molecular Weight | 184.23 g/mol | [3][5] |

| Exact Mass | 184.0888 g/mol | [4] |

| CAS Number | 613-37-6 | [4][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or solid. | [1] |

| Melting Point | 86 - 90 °C | [1][6] |

| Boiling Point | 157 °C at 10 mmHg | [1][3] |

| Solubility | Insoluble in water; soluble in ether and ethanol. | [3] |

| Density | 1.0278 g/cm³ at 100 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables provide key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.56 - 7.52 | m | 4H | Aromatic Protons | [7] |

| 7.40 | t | 1H | Aromatic Proton | [7] |

| 6.98 | d | 2H | Aromatic Protons | [7] |

| 3.85 | s | 3H | -OCH₃ | [7] |

Table 4: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | C-OCH₃ |

| 140.8 | Ar-C |

| 133.7 | Ar-C |

| 128.7 | Ar-CH |

| 128.1 | Ar-CH |

| 126.7 | Ar-CH |

| 114.1 | Ar-CH |

| 55.3 | -OCH₃ |

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3030 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic, -OCH₃) |

| 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| 1245 | C-O-C stretch (asymmetric) |

| 1030 | C-O-C stretch (symmetric) |

| 830 | C-H bend (para-disubstituted ring) |

Experimental Protocols: Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing this compound.[2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[8]

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize this compound from 4-bromoanisole (B123540) and phenylboronic acid.

Materials:

-

4-bromoanisole (1.0 eq)

-

Phenylboronic acid (1.1 - 1.5 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoanisole, phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the palladium(II) acetate catalyst to the flask.

-

Solvent Addition: Add a mixture of acetone and water to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various biphenyl derivatives that are investigated for their potential as downregulators of VEGF protein secretion and telomerase-related gene expressions.[9]

-

Material Science: It is used in the production of advanced materials like polymers and resins to enhance properties such as thermal stability.[1]

-

Liquid Crystals: As a key component in the manufacturing of liquid crystal displays (LCDs), it contributes to the development of high-quality electronic screens.[1]

-

Organic Synthesis: Its stable and reactive nature makes it an ideal intermediate for creating dyes, pigments, and other complex organic molecules.[1]

-

Fragrance Industry: It is also used in the formulation of fragrances.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. 4-甲氧基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 613-37-6 [chemicalbook.com]

Physical properties of 4-Phenylanisole

An In-depth Technical Guide on the Physical Properties of 4-Phenylanisole

This technical guide provides a comprehensive overview of the core physical properties of 4-Phenylanisole (also known as 4-methoxybiphenyl). The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Physical and Chemical Properties

4-Phenylanisole is a biphenyl (B1667301) derivative characterized by a methoxy (B1213986) group. Its physical properties are crucial for its handling, formulation, and application in various scientific contexts.

Data Presentation: Physical Properties of 4-Phenylanisole

The quantitative physical data for 4-Phenylanisole are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | White to light yellow/orange powder, crystals, or chunks. Can form plates from alcohol. | [1][2] |

| Melting Point | 86 - 90 °C | [1][2][3] |

| Boiling Point | 157 °C @ 10 mmHg (1.33 kPa) | [1][2][3] |

| Density | 1.0278 g/cm³ at 100 °C/4 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether. | [1][2] |

| Refractive Index | 1.5744 at 100 °C | [1] |

| Vapor Pressure | 0.000799 mmHg | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of organic compounds like 4-Phenylanisole.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress and broaden this range.[4][5]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of the dry, finely powdered 4-Phenylanisole is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus. A thermometer is placed in the designated well to monitor the temperature.[4]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.[5]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5] For the Thiele tube, the side arm is heated to create convection currents for uniform temperature distribution.[5][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][7]

-

Safety Precautions: Always wear safety goggles. Handle hot apparatus with care. Ensure the capillary tube is properly sealed to avoid sample loss.[9]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9]

Methodology: Capillary Method using a Thiele Tube or Aluminum Block

-

Sample Preparation: A small amount of liquid 4-Phenylanisole (if melted) is placed in a small test tube or fusion tube.[10][11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid with its open end submerged.[10][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in an oil bath (using a Thiele tube or beaker) or an aluminum block.[10][11]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid has reached its boiling point.[10]

-

Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

Safety Precautions: Use a fume hood if the substance is volatile or toxic. Heat the apparatus slowly to avoid bumping and ensure uniform temperature.[10]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically determined by measuring the mass of a precisely known volume.[13][14]

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[15][16]

-

Volume Measurement: A specific volume of liquid 4-Phenylanisole (melted) is added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[13][16]

-

Mass of Container and Liquid: The mass of the measuring cylinder containing the liquid is recorded.[15][16]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density (ρ) is then calculated using the formula: ρ = mass / volume[13]

-

Precision: For higher accuracy, a pycnometer (density bottle) with a precisely known volume can be used instead of a graduated cylinder.[14] Multiple measurements should be taken and averaged for reliability.[14]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[17]

Methodology: Qualitative Assessment

-

Sample and Solvent: A small, measured amount of 4-Phenylanisole (e.g., 25 mg) is placed in a test tube.[18]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or ether) is added in small portions.[18]

-

Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[17][18]

-

Observation: The mixture is observed to see if the solid dissolves completely. If the solute dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

-

Temperature Control: Since solubility is temperature-dependent, the experiment should be conducted at a constant, recorded temperature.[17][19]

Mandatory Visualizations

The following diagrams illustrate a key metabolic pathway for 4-Phenylanisole and a generalized workflow for an experimental protocol.

Caption: Metabolic O-demethylation of 4-Phenylanisole.

References

- 1. This compound | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-METHOXY-1,1'-BIPHENYL [chembk.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. matestlabs.com [matestlabs.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

A Technical Guide to the Solubility of 4-Methoxybiphenyl in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxybiphenyl in ethanol (B145695) and other common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting the available qualitative data, a robust experimental framework for determining thermodynamic solubility, and comparative data for the parent compound, biphenyl (B1667301). This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound in solution.

Introduction to this compound

This compound, also known as 4-phenylanisole, is an aromatic ether with the chemical formula C₁₃H₁₂O. It consists of a biphenyl backbone with a methoxy (B1213986) group (-OCH₃) at the 4-position. This substitution influences its physicochemical properties, including its polarity, melting point, and, critically, its solubility profile. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, a thorough understanding of its solubility is essential for process development, formulation, and quality control.

Solubility of this compound: Qualitative and Comparative Data

A comprehensive search of scientific literature reveals a scarcity of quantitative solubility data for this compound. However, qualitative assessments are available and are summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Insoluble | PubChem |

| Ethanol | Soluble | PubChem |

| Diethyl Ether | Soluble | PubChem |

| Dimethyl Sulfoxide (DMSO) | Soluble | MedKoo Biosciences |

The principle of "like dissolves like" provides a framework for predicting solubility. As a moderately polar compound, this compound is expected to be more soluble in solvents of similar polarity. The presence of the methoxy group introduces some polarity and the capacity for hydrogen bond acceptance, while the biphenyl structure is nonpolar.

To provide a quantitative benchmark, the solubility of the parent compound, biphenyl, is presented in Table 2. These values, determined at 25.0°C, offer a useful, albeit approximate, reference for estimating the solubility of this compound.

Table 2: Quantitative Solubility of Biphenyl in Various Organic Solvents at 25.0°C

| Solvent | Mole Fraction Solubility (X₁) |

| n-Hexane | 0.0889 |

| n-Heptane | 0.0989 |

| n-Octane | 0.108 |

| Cyclohexane | 0.138 |

| Toluene | 0.283 |

| Carbon Tetrachloride | 0.258 |

| 1,4-Dioxane | 0.246 |

| Diethyl Ether | 0.266 |

| Tetrahydrofuran | 0.334 |

| Acetone | 0.257 |

| Ethyl Acetate | 0.249 |

| Methanol | 0.0401 |

| Ethanol | 0.0576 |

| 1-Propanol | 0.0654 |

| 2-Propanol | 0.0498 |

| 1-Butanol | 0.0768 |

Data sourced from "Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory."

As no specific quantitative solubility data for this compound has been identified, Table 3 is provided as a template for researchers to record their experimentally determined values.

Table 3: Template for Recording Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

Experimental Protocol: Determination of Thermodynamic Solubility

The isothermal shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a detailed methodology for its application to this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the solubility in units such as g/L or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical relationships and the step-by-step process for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybiphenyl, a significant biphenyl (B1667301) derivative, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Its molecular structure, comprising a methoxy (B1213986) group substituted on a biphenyl scaffold, imparts unique physicochemical properties that are critical for its application in various scientific and industrial domains. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailing the experimental methodologies for their determination. Furthermore, it elucidates a key synthetic route and a significant metabolic pathway involving this compound, visualized through clear, structured diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The melting and boiling points of this compound are fundamental physical constants that are indicative of its purity and are essential for its handling, purification, and application in various synthetic procedures. The data presented below has been compiled from various reputable chemical suppliers and databases.

Data Presentation

| Property | Value | Conditions | Source(s) |

| Melting Point | 86 - 90 °C | (lit.) | [Chem-Impex, Sigma-Aldrich, Fisher Scientific] |

| Boiling Point | 157 °C | at 10 mmHg | [Chem-Impex, PubChem, ChemicalBook] |

Experimental Protocols

The following sections describe standardized laboratory procedures for the determination of the melting and boiling points of a crystalline organic compound such as this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1]

-

Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The apparatus is heated gently. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. Subsequently, for an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[4]

Determination of Boiling Point at Reduced Pressure (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since organic compounds can decompose at their atmospheric boiling points, distillation under reduced pressure is often employed.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil. The apparatus is connected to a vacuum source, and the pressure is reduced to the desired value (e.g., 10 mmHg).

-

Heating: The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and escapes.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance at that reduced pressure.[5]

Mandatory Visualizations

The following diagrams illustrate a common synthetic route for this compound and its metabolic fate in biological systems.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. The reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Metabolic Pathway of this compound

In biological systems, this compound undergoes metabolism primarily in the liver. The process is initiated by the cytochrome P450 enzyme system, which demethylates the compound to form 4-hydroxybiphenyl. This metabolite is then conjugated with sulfate (B86663) or glucuronic acid to increase its water solubility and facilitate its excretion.[6]

References

4-Methoxybiphenyl spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxybiphenyl, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. This document details the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, offering a valuable resource for its identification and characterization.

Data Presentation

The following sections summarize the key spectroscopic data for this compound in tabular format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons of the biphenyl (B1667301) core and the methoxy (B1213986) group, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.56 - 7.52 | m | 4H | - | H-2', H-6', H-2, H-6 |

| 7.40 | t | 1H | 6.0 | H-4' |

| 6.98 | d | 2H | 8.8 | H-3, H-5 |

| 3.85 | s | 3H | - | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C-4 |

| 140.8 | C-1' |

| 133.8 | C-1 |

| 128.7 | C-3', C-5' |

| 128.2 | C-2, C-6 |

| 126.8 | C-4' |

| 126.7 | C-2', C-6' |

| 114.2 | C-3, C-5 |

| 55.4 | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1605, 1500, 1485 | Strong | Aromatic C=C Stretch |

| 1245 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 830 | Strong | p-Disubstituted Benzene C-H Bend (Out-of-Plane) |

| 760, 695 | Strong | Monosubstituted Benzene C-H Bend (Out-of-Plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 169 | 34 | [M - CH₃]⁺ |

| 141 | 20 | [M - CH₃ - CO]⁺ |

| 115 | 10 | [C₉H₇]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse width of approximately 90°.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the ¹³C isotope and longer relaxation times.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired, typically over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Presentation: The mass spectrum is presented as a plot of relative intensity versus m/z. The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: A general workflow for the spectroscopic analysis of this compound.

What is 4-Methoxybiphenyl used for in organic chemistry research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybiphenyl, also known as 4-phenylanisole, is a versatile aromatic compound that serves as a pivotal building block in a multitude of applications within organic chemistry research. Its unique structural and electronic properties, stemming from the methoxy (B1213986) group-substituted biphenyl (B1667301) scaffold, make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced materials.[1] This guide provides a comprehensive overview of the primary uses of this compound, focusing on its role in key cross-coupling reactions and as a precursor to high-value chemical entities. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Core Applications in Organic Synthesis

The utility of this compound is most prominently demonstrated in its participation in various palladium-catalyzed cross-coupling reactions. These reactions leverage the biphenyl structure to construct more complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound and its precursors are frequently employed in this reaction to synthesize a wide array of biaryl derivatives, which are common motifs in pharmaceuticals and liquid crystals.[2][3]

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole (B123540) | Phenylboronic acid | Pd/MN100 (1.0) | - | NaOH (2.0) | Ethanol/Water (1:1) | 70 | 0.92 | >98 (conversion) | [2] |

| 4-Iodoanisole (B42571) | o-Tolylboronic acid | Pd(OAc)₂ (0.002) | - | K₂CO₃ (2.5) | Acetone/Water | Reflux | 2 | 90.3 | [3] |

| 4-Bromoanisole | 4-Pentylphenylboronic acid | Pd(OAc)₂ (1.0) | PPh₃ (4.0) | K₂CO₃ (2.0) | Toluene/Water | 85 | 12 | High | [4] |

| 4-Methoxyphenylboronic acid | 4-Pentylbromobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | Toluene | Reflux | Several | - | [5] |

This protocol details the synthesis of a liquid crystal precursor via a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromoanisole (10.0 mmol, 1.87 g), 4-pentylphenylboronic acid (11.0 mmol, 2.11 g), and triphenylphosphine (B44618) (0.4 mmol, 105 mg).

-

Catalyst Addition: Add palladium(II) acetate (B1210297) (0.1 mmol, 22.4 mg) to the flask.

-

Solvent and Base Addition: Add 80 mL of toluene, followed by an aqueous solution of potassium carbonate (2 M, 20 mL).

-

Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the mixture to 85°C and maintain vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species. While direct examples using this compound as the starting halide are less common in the provided literature, the closely related 4-iodoanisole is used to synthesize stilbene (B7821643) and cinnamate (B1238496) derivatives, which are valuable intermediates.[6][7]

| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Pressure (bar) | Conversion (%) | Product Selectivity | Reference |

| Styrene (B11656) | 2% Pd on Silica | DIPEA | scCO₂/THF/Methanol (B129727) | 155 | 200 | ~80 | Mixture of isomers | [6] |

| Methyl Acrylate | 2% Pd on Silica | DIPEA | scCO₂/THF/Methanol | 155 | 200 | ~95 | trans-isomer only | [6] |

| Methyl Acrylate | - | - | - | 200 | 80 | 85 | 100% trans-isomer | [7] |

This protocol describes a continuous-flow synthesis using supercritical carbon dioxide.

-

System Setup: A continuous plug flow reactor (PFR) is packed with a 2% palladium on silica catalyst.

-

Reagent Preparation: A solution of 4-iodoanisole, the alkene (e.g., styrene or methyl acrylate), and diisopropylethylamine (DIPEA) in a mixture of THF and methanol is prepared.

-

Reaction Execution: The reagent solution and supercritical carbon dioxide (scCO₂) are pumped through the heated PFR.

-

Parameter Control: The reaction is controlled by adjusting the temperature, pressure, and flow rate to optimize conversion and selectivity.

-

Product Collection and Analysis: The output from the reactor is collected, and the conversion and product distribution are determined by gas chromatography (GC).

Caption: Workflow for a continuous-flow Heck reaction.

Kumada Coupling

The Kumada coupling reaction provides a route to biaryl compounds through the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium.[8][9] This method is advantageous due to the ready availability and reactivity of Grignard reagents. For instance, this compound can be synthesized by the reaction of 4-methoxyphenylmagnesium bromide with an appropriate aryl halide.[10]

Precursor for High-Value Chemicals

This compound is a key starting material for the synthesis of more complex molecules with applications in materials science and pharmaceuticals.

Synthesis of 4,4'-Dihydroxybiphenyl (B160632)

4,4'-Dihydroxybiphenyl is an important monomer for the production of high-performance polymers and liquid crystals.[11] While direct demethylation of 4,4'-dimethoxybiphenyl (which can be synthesized from this compound derivatives) is a viable route, other synthetic strategies often commence from different precursors. One documented method involves the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl.[12]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4,4'-di(2-hydroxy-2-propyl)biphenyl (0.370 mmol) in acetonitrile (B52724) (2 mL).

-

Reagent Addition: While stirring at 30°C, add 60% aqueous hydrogen peroxide solution (44 mg) followed by the dropwise addition of 70% perchloric acid (50 mg).

-

Reaction Execution: Stir the mixture for 30 minutes.

-

Analysis and Purification: The formation of 4,4'-dihydroxybiphenyl can be confirmed by high-performance liquid chromatography (HPLC). The product can be recovered by adding a saturated aqueous salt solution to the reaction mixture, separating the organic phase, and removing the solvent. Further purification can be achieved by recrystallization.[12]

Synthesis of 4-Cyano-4'-hydroxybiphenyl (B10760)

4-Cyano-4'-hydroxybiphenyl is a crucial component in the manufacturing of liquid crystal displays. A multi-step synthesis starting from this compound has been reported.[13]

Caption: Synthetic route to 4-cyano-4'-hydroxybiphenyl from this compound.

-

Reaction Setup: A mixture of 4-cyano-4'-methoxybiphenyl (10 g) and pyridinium (B92312) chloride (30 g) is heated to 200°C for 2 hours.

-

Work-up: At 110°C, 50 mL of pyridine (B92270) followed by 50 mL of 1N hydrochloric acid are added.

-

Extraction: The mixture is extracted with chloroform.

-

Purification: The combined organic extracts are washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield 4-cyano-4'-hydroxybiphenyl.

Conclusion

This compound stands out as a fundamental and highly adaptable building block in organic chemistry research. Its principal value lies in its role as a versatile intermediate for constructing complex biaryl structures through robust and efficient cross-coupling methodologies like the Suzuki-Miyaura, Heck, and Kumada reactions. Furthermore, its utility as a precursor for high-value compounds such as liquid crystals and polymer monomers underscores its importance in both academic and industrial research. The detailed protocols and quantitative data provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for advancements in drug discovery and materials science.

References

- 1. RU2580107C1 - Method of producing this compound by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Continuous-flow Heck synthesis of this compound and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 7. Continuous-flow Heck synthesis of this compound and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 13. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Chemical Properties of 4-Phenylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylanisole, also known as 4-methoxybiphenyl, is an aromatic ether that serves as a significant structural motif and synthetic intermediate in medicinal chemistry and materials science. Its biphenyl (B1667301) core, functionalized with a methoxy (B1213986) group, imparts specific electronic and steric properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and specialty polymers.[1] This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for 4-Phenylanisole, intended for a technical audience in research and development.

Molecular Structure and Identification

4-Phenylanisole consists of a biphenyl scaffold where one of the phenyl rings is substituted at the para-position (position 4) with a methoxy group (-OCH₃). This substitution influences the molecule's polarity, reactivity, and biological interactions.

Caption: Molecular Structure of 4-Phenylanisole.

Physicochemical and Spectroscopic Data

The key properties of 4-Phenylanisole are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical workflows.

| Property | Value | Citation(s) |

| IUPAC Name | 1-methoxy-4-phenylbenzene | [2] |

| Synonyms | This compound, p-Phenylanisole | [3] |

| CAS Number | 613-37-6 | [3] |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [2][3] |

| Appearance | White to off-white solid (powder, crystals, or chunks) | [1][2] |

| Melting Point | 86-90 °C | [1][3] |

| Boiling Point | 157 °C at 10 mmHg | [1][2] |

| Solubility | Insoluble in water; Soluble in ether and ethanol. | [2] |

| Density | 1.0278 g/cm³ at 100 °C | [2] |

| Refractive Index (n_D) | 1.5744 at 100 °C | [2] |

| UV-Vis λ_max | 261 nm in alcohol | [2] |

| InChIKey | RHDYQUZYHZWTCI-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(cc1)-c2ccccc2 | [3] |

Chemical Properties and Reactivity

Electrophilic Aromatic Substitution

The chemical reactivity of 4-Phenylanisole is largely dictated by the interplay between its two aromatic rings and the activating methoxy group. The -OCH₃ group is a strong electron-donating group, which activates the phenyl ring to which it is attached towards electrophilic aromatic substitution. This activation is directed to the ortho and para positions. Since the para position is occupied by the second phenyl ring, electrophilic attack will preferentially occur at the positions ortho to the methoxy group (positions 3 and 5).

Metabolic Pathways

In biological systems, 4-Phenylanisole is metabolized by cytochrome P450 (CYP) monooxygenases. The primary metabolic reaction is the O-demethylation of the methoxy group to yield 4-hydroxybiphenyl.[2] This metabolite can then undergo Phase II conjugation reactions, such as sulfation and glucuronidation, to facilitate its excretion. The specific CYP isozymes involved can influence the rate and pathway of metabolism.

Caption: Metabolic Pathway of 4-Phenylanisole.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-Phenylanisole.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient and widely used method for the synthesis of biaryl compounds like 4-Phenylanisole. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (4-bromoanisole) with an arylboronic acid (phenylboronic acid).[4][5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. RU2580107C1 - Method of producing this compound by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Potential of 4-Methoxybiphenyl Derivatives: A Technical Guide

Introduction: The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy (B1213986) group at the 4-position of the biphenyl ring system can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 4-methoxybiphenyl derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their role as enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle regulation and signal transduction, as well as the induction of apoptosis.

Cytotoxicity and Antiproliferative Effects

A variety of this compound derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and is a primary screening tool for cytotoxic compounds.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | 9a | Hela (Cervical Cancer) | 2.59 | [1][2] |

| 14g | MCF7 (Breast Cancer) | 4.66 | [1] | |

| 14g | HCT-116 (Colon Cancer) | 1.98 | [1] | |

| Pyrazole (B372694)/Pyrimidine | 12 | HepG-2 (Liver Cancer) | 3.74 | [3] |

| 12 | MCF-7 (Breast Cancer) | 7.81 | [3] | |

| 12 | MDA-231 (Breast Cancer) | 4.85 | [3] | |

| 12 | HCT-116 (Colon Cancer) | 2.96 | [3] | |

| 12 | Caco-2 (Colon Cancer) | 9.27 | [3] | |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 21 | U-87 (Glioblastoma) | Reduces viability to 19.6 ± 1.5% at 100 µM | [4] |

| Imidazo[2,1-b][4][5][6]thiadiazole | 7g | HeLa (Cervical Cancer) | 0.78 | [7] |

| 7g | CEM (T-lymphocyte Leukemia) | 0.79 | [7] | |

| 7g | L1210 (Murine Leukemia) | 1.6 | [7] | |

| 8b | CEM (T-lymphocyte Leukemia) | 0.94 | [7] | |

| 8b | L1210 (Murine Leukemia) | 1.1 | [7] | |

| 8b | HeLa (Cervical Cancer) | 1.3 | [7] | |

| Salicylaldehyde Hydrazones | 12 | K-562 (Chronic Myeloid Leukemia) | 0.04 | [8] |

| 14 | K-562 (Chronic Myeloid Leukemia) | 0.06 | [8] |

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit critical enzymes involved in cancer progression and to induce programmed cell death (apoptosis).

Several studies have identified Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as key targets for this class of compounds.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | 9a | CDK2 | 1.630 | [9] |

| 9a | CDK9 | 0.262 | [9] | |

| 14g | CDK2 | 0.460 | [9] | |

| 14g | CDK9 | 0.801 | [9] | |

| Pyrazole/Pyrimidine | 12 | EGFR | 0.071 | [3][10] |

| 12 | VEGFR-2 | 0.098 | [3][10] |

The inhibition of these kinases disrupts cell cycle progression and angiogenesis, crucial processes for tumor growth and metastasis.

Induction of apoptosis is a hallmark of many effective anticancer agents. The Annexin V-FITC/PI flow cytometry assay is a standard method to quantify apoptosis. Several this compound derivatives have been shown to induce apoptosis in cancer cells. For example, pyrazolo[3,4-b]pyridine derivatives 9a and 14g have been shown to induce significant levels of early and late apoptosis in Hela, MCF7, and HCT-116 cells.[2]

Signaling Pathways

The anticancer activity of these derivatives involves the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

In Vivo and In Vitro Studies

The anti-inflammatory potential of these compounds has been evaluated in both cellular and animal models. The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening acute anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Derivative Class | Compound | Assay | Result | Reference |

| Pyrazole | FR140423 | Recombinant human COX-2 inhibition | 150 times more selective for COX-2 than COX-1 | [11] |

| Pyrazole | FR140423 | Carrageenan-induced paw edema (rat) | Dose-dependent reduction | [11] |

| Pyrazole | Various | Prostaglandin inhibition | Significant inhibition at 2.5 and 5 mg/kg | [12] |

| Quinazolinone | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 inhibition | 47.1% inhibition at 20 µM | [7] |

| Phenylpropanoid | HHMP | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO and PGE2 production | [8] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Antimicrobial Activity

A growing body of evidence suggests that this compound derivatives possess notable antimicrobial activity against a range of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Table 4: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Biphenyl-triol | 6i | Staphylococcus aureus (MRSA) | 3.13 | [13] |

| 6m | Enterococcus faecalis (MREf) | 6.25 | [13] | |

| 6g | Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin | [13] | |

| 1,3,4-Oxadiazole | 4g | Enterococcus faecalis | 31.25 | [14] |

| 4f | Enterococcus faecalis | 125 | [14] | |

| Pyrazoline | 24 | Enterococcus faecalis | 32 | [15] |

| 4-Methoxy-naphthalene | 3 | Paracoccidioides spp. | 8-32 | [16] |

| 4-Thiatetradecanoic acid | (±)-2-methoxy-4-thiatetradecanoic acid | Candida albicans | 0.8-1.2 mM | [17] |

| (±)-2-methoxy-4-thiatetradecanoic acid | Cryptococcus neoformans | 0.8-1.2 mM | [17] | |

| (±)-2-methoxy-4-thiatetradecanoic acid | Aspergillus niger | 0.8-1.2 mM | [17] |

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][14][18][19]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[20]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][14]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6][11][21][22]

Procedure:

-

Cell Treatment: Culture cells with the test compound for a specified duration to induce apoptosis.[5]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][11]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[23]

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., CDK2, EGFR, VEGFR-2), the substrate, ATP, and the test inhibitor in a kinase buffer.[23][24]

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[23]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.[23][24]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.[23][24]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.[23]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[5][12][18][22][25]

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to groups of rodents (rats or mice) via an appropriate route (e.g., oral or intraperitoneal).[12]

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[5][12]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6][21][26][27]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[4][21]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration.[6]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[21]

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][21]

Conclusion